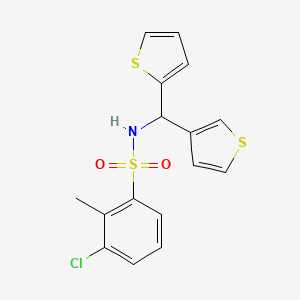

3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

3-chloro-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2S3/c1-11-13(17)4-2-6-15(11)23(19,20)18-16(12-7-9-21-10-12)14-5-3-8-22-14/h2-10,16,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZNLDPBYQTVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

3-Chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several functional groups, including a chloro group, methyl group, thiophene rings, and a benzenesulfonamide moiety. These structural components contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClN₃O₂S₂ |

| Molecular Weight | 353.87 g/mol |

| CAS Number | 2034598-55-3 |

| LogP | 3.14 |

| PSA (Polar Surface Area) | 28.24 Ų |

Antimicrobial Activity

Research has indicated that compounds similar to 3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide exhibit notable antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamides showed significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF-7 cells, with IC50 values indicating effective growth inhibition. The mechanism involves cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) enzyme activity, suggesting cellular damage and apoptosis initiation .

Anti-inflammatory Effects

Recent studies have highlighted the potential of thiophene derivatives in modulating inflammatory pathways. The NLRP3 inflammasome has been identified as a target for benzenesulfonamide analogues, including the compound . In vivo studies showed that certain derivatives inhibited IL-1β secretion and reduced inflammation in mouse models of acute myocardial infarction .

The biological activities of 3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as caspase-1 within the NLRP3 inflammasome.

- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Action : The sulfonamide group is known for its ability to disrupt bacterial folate synthesis.

Study on Antibacterial Activity

In a comparative study of various thiourea derivatives, one derivative exhibited an MIC of 40 µg/mL against Pseudomonas aeruginosa, demonstrating the potential of related compounds in treating bacterial infections .

Research on Anticancer Effects

A recent investigation into the effects of sulfonamide derivatives on breast cancer cells showed that treatment with these compounds resulted in significant reductions in cell viability and alterations in cell morphology, indicating effective anticancer properties .

類似化合物との比較

Thiophene-Sulfonamide Hybrids with Anticancer Activity

Several analogs bearing thiophene and sulfonamide motifs exhibit potent antiproliferative effects. Key examples include:

Key Observations :

- The presence of a thiophen-2-yl group conjugated via an enaminone linker enhances planarity and interaction with cellular targets, correlating with IC50 values <10 μM .

- Substitution at the sulfonamide nitrogen with pyrimidine or thiazole rings improves binding affinity to kinases or DNA-intercalating proteins .

Antibacterial Thiophene-Sulfonamide Derivatives

Compounds with simpler thiophene-sulfonamide architectures show broad-spectrum antibacterial activity:

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 3-chloro-2-methylbenzenesulfonyl chloride (precursor) and react it with a thiophene-containing amine via nucleophilic substitution. Use anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis .

- Step 2 : Employ reflux conditions (e.g., 40–50°C, 12–24 hours) for complete conversion. Monitor progress using thin-layer chromatography (TLC) with ethyl acetate/hexane gradients .

- Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100% methanol) to isolate the product. Confirm purity via ¹H/¹³C NMR and IR spectroscopy (C=O, C-Cl, and S=O stretches at ~1700 cm⁻¹, ~750 cm⁻¹, and ~1150 cm⁻¹, respectively) .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture system. Optimize crystal growth via slow evaporation of a saturated DCM/hexane solution.

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Validate hydrogen bonding and anisotropic displacement parameters using PLATON .

- Visualization : Generate ORTEP diagrams with ORTEP-3 for Windows to illustrate thermal ellipsoids and molecular packing .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) values can be determined at 24–48 hours .

- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using spectrophotometric assays (e.g., NADPH depletion at 340 nm) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts from competing thiophene reactivity?

- Methodology :

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, replacing DCM with THF may reduce side reactions from thiophene ring oxidation .

- Byproduct Analysis : Use LC-HRMS to identify impurities (e.g., sulfonamide dimerization products). Adjust protecting groups (e.g., tert-butyl) on the thiophene moiety to sterically hinder unwanted coupling .

Q. How should contradictory data between computational predictions and experimental crystallographic results be resolved?

- Methodology :

- Validation : Cross-check DFT-optimized geometries (e.g., Gaussian09/B3LYP) against SC-XRD bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

- Refinement : Re-examine SHELXL restraints for torsional angles. Use WinGX to overlay experimental and theoretical structures and adjust hydrogen-bonding networks .

Q. What strategies are effective for studying the pharmacokinetic profile of this sulfonamide derivative?

- Methodology :

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS detection. Monitor demethylation or thiophene ring oxidation metabolites .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration followed by UPLC-QTOF analysis. Compare free vs. bound fractions at physiologically relevant pH (7.4) .

Q. How can molecular docking be applied to rationalize observed enzyme inhibition data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。